molecular formula C21H16ClNO2 B12895445 2-(2-(2-Hydroxynaphthalen-1-yl)vinyl)quinolin-8-ol hydrochloride

2-(2-(2-Hydroxynaphthalen-1-yl)vinyl)quinolin-8-ol hydrochloride

Cat. No.: B12895445
M. Wt: 349.8 g/mol
InChI Key: GQAVZEJIROHEKP-CALJPSDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(2-Hydroxynaphthalen-1-yl)vinyl)quinolin-8-ol hydrochloride is a complex organic compound that belongs to the class of quinoline derivatives This compound is known for its unique structural features, which include a naphthalene ring and a quinoline moiety connected via a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Hydroxynaphthalen-1-yl)vinyl)quinolin-8-ol hydrochloride typically involves the reaction of 2-hydroxy-1-naphthaldehyde with 8-hydroxyquinoline in the presence of a base. The reaction proceeds through a condensation mechanism, forming the vinyl linkage between the naphthalene and quinoline rings. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Hydroxynaphthalen-1-yl)vinyl)quinolin-8-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(2-Hydroxynaphthalen-1-yl)vinyl)quinolin-8-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(2-Hydroxynaphthalen-1-yl)vinyl)quinolin-8-ol hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes. Additionally, its fluorescent properties make it useful for imaging applications, where it can selectively bind to cellular components and emit light upon excitation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(2-Hydroxynaphthalen-1-yl)vinyl)quinolin-8-ol hydrochloride is unique due to its combined structural features of naphthalene and quinoline rings connected via a vinyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C21H16ClNO2

Molecular Weight

349.8 g/mol

IUPAC Name

2-[(E)-2-(2-hydroxynaphthalen-1-yl)ethenyl]quinolin-8-ol;hydrochloride

InChI

InChI=1S/C21H15NO2.ClH/c23-19-13-9-14-4-1-2-6-17(14)18(19)12-11-16-10-8-15-5-3-7-20(24)21(15)22-16;/h1-13,23-24H;1H/b12-11+;

InChI Key

GQAVZEJIROHEKP-CALJPSDSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=C/C3=NC4=C(C=CC=C4O)C=C3)O.Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=CC3=NC4=C(C=CC=C4O)C=C3)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.